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molecular formula C5H8ClNO3S B2500404 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride CAS No. 39093-77-1

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Cat. No. B2500404
M. Wt: 197.63
InChI Key: IGTZDYSBSFTPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889670B2

Procedure details

Thiomorpholine 1,1-dioxide (1 g; 7.397 mmolline) is dispersed in THF (50 mL). Triethylamine (1.238 mL; 8.88 mmol) is added, followed by 20% phosgene in toluene (11.743 mL; 22.2 mmol). The reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with diethyl ether and filtered through Celite®. The Celite® is washed with diethyl ether several times and the combined filtrates are concentrated in vacuo to afford the title compound. H NMR (400 MHz, CDCl3): δ 3.1-3.2 (m; 4H), 4.1-4.3 (d, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.238 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.743 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][S:4](=[O:8])(=[O:7])[CH2:3][CH2:2]1.C(N(CC)CC)C.[C:16](Cl)([Cl:18])=[O:17].C1(C)C=CC=CC=1>C1COCC1.C(OCC)C>[O:7]=[S:4]1(=[O:8])[CH2:5][CH2:6][N:1]([C:16]([Cl:18])=[O:17])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.238 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
11.743 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The Celite® is washed with diethyl ether several times
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=S1(CCN(CC1)C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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